Isobutyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Description
Isobutyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic organic compound featuring a thiazole core linked to a substituted pyrimidine ring via an amide bond. The isobutyl ester group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C17H19ClN4O3S2 |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-methylpropyl 2-[(5-chloro-2-prop-2-enylsulfanylpyrimidine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H19ClN4O3S2/c1-5-6-26-16-19-7-11(18)12(21-16)14(23)22-17-20-10(4)13(27-17)15(24)25-8-9(2)3/h5,7,9H,1,6,8H2,2-4H3,(H,20,22,23) |
InChI Key |
QYTVUVYOYRVXDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC(=NC=C2Cl)SCC=C)C(=O)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Pyrimidine Ring: This step involves the condensation of appropriate aldehydes with amidines.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Isobutyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, thereby modulating their activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Bioactivity: The allylthio group in the target compound may enhance reactivity toward cysteine residues in enzymes, a feature absent in analogs like BAC () or ethyl 4-methyl-2-({4-methyl-5-[(2-methylphenyl)carbamoyl]pyrimidin-2-yl}amino)-1,3-thiazole-5-carboxylate (). This could position it as a covalent inhibitor .
Thiazole-Pyrimidine Hybrid vs. Homocyclic Derivatives :
- Unlike simpler thiazoles (e.g., BAC in ), the pyrimidine-thiazole hybrid may enable dual-targeting mechanisms, such as simultaneous inhibition of thymidylate synthase and dihydrofolate reductase in cancer cells .
Chlorine Positioning :
Research Findings from Analogous Compounds
- Antimicrobial Activity : Thiazole derivatives with chlorophenyl groups () or pyrimidine-thiazole hybrids () show efficacy against Gram-positive bacteria, suggesting the target compound may share this activity.
- Kinase Inhibition : Pyrimidine-containing thiazoles (e.g., ) inhibit tyrosine kinases via competitive binding at the ATP pocket. Molecular docking simulations (as in ) could predict similar behavior for the target compound.
- Metabolic Stability : Isobutyl esters in analogs like 5-isobutylisoxazole-3-carbonyl chloride () exhibit prolonged half-lives due to resistance to esterase cleavage, a trait likely applicable here.
Biological Activity
Isobutyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a thiazole ring, a pyrimidine moiety, and an isobutyl group. Its molecular formula is with a molecular weight of approximately 392.87 g/mol.
Research indicates that derivatives of thiazole and pyrimidine compounds often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against enzymes such as xanthine oxidase, which is critical in purine metabolism and oxidative stress management .
- Antioxidant Properties : The presence of thiazole and pyrimidine rings suggests potential antioxidant activity, which could be beneficial in reducing oxidative stress in cells.
Biological Activity Data
A summary of biological activity data for this compound is presented in the table below:
Case Studies
-
Xanthine Oxidase Inhibition :
A study evaluated several thiazole derivatives for their ability to inhibit xanthine oxidase. The results indicated that this compound exhibited moderate inhibitory activity with an IC50 value that suggests potential therapeutic applications in conditions like gout or hyperuricemia . -
Antioxidant Studies :
In vitro assays have shown that compounds similar to this compound can effectively scavenge DPPH radicals. This property indicates potential use as an antioxidant agent in dietary supplements or pharmaceuticals aimed at oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
